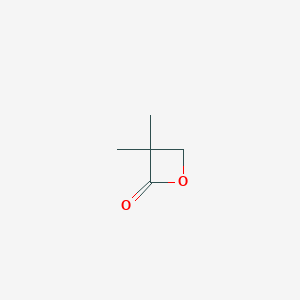
Pivalolactone
Cat. No. B016579
Key on ui cas rn:
1955-45-9
M. Wt: 100.12 g/mol
InChI Key: ULKFLOVGORAZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04024080
Procedure details


This example shows the lower yields and conversions obtained by the usually prepared tantalum oxide on silica gel catalyst. The catalyst is prepared by the same procedure described in Example 1 except that after treatment in air at 550° C. for 1.5 hours the reactor is cooled and put into service. This material is not steam treated at high temperatures. The catalyst is tested as described in Example 2 in continuous operation for two days. For this period formaldehyde conversion to pivalolactone averages 28 percent with 26 percent going to isobutyroxypivalic anhydride. Isobutyric anhydride yield for the same two days averages 30 percent to pivalolactone and 41 percent to isobutyoxypivalic anhydride.


Name
isobutyroxypivalic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
C=O.[CH3:3][C:4]1([CH3:9])[C:7](=[O:8])[O:6][CH2:5]1.[C:10]([O:15][CH2:16][C:17]([CH3:34])([CH3:33])[C:18]([O:20][C:21](=[O:32])[C:22]([CH3:31])([CH3:30])[CH2:23][O:24][C:25](=O)[CH:26]([CH3:28])[CH3:27])=[O:19])(=O)[CH:11]([CH3:13])[CH3:12]>>[C:18]([O:20][C:21](=[O:32])[CH:22]([CH3:30])[CH3:23])(=[O:19])[CH:17]([CH3:33])[CH3:16].[CH3:3][C:4]1([CH3:9])[C:7](=[O:8])[O:6][CH2:5]1.[CH2:10]([O:15][CH2:16][C:17]([CH3:34])([CH3:33])[C:18]([O:20][C:21](=[O:32])[C:22]([CH3:30])([CH3:31])[CH2:23][O:24][CH2:25][CH:26]([CH3:27])[CH3:28])=[O:19])[CH:11]([CH3:12])[CH3:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(COC1=O)C
|
|
Name
|
isobutyroxypivalic anhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)(=O)OCC(C(=O)OC(C(COC(C(C)C)=O)(C)C)=O)(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst is prepared by the same procedure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 550° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 1.5 hours
|
|
Duration
|
1.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated at high temperatures
|
Outcomes


Product
Details
Reaction Time |
2 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)(=O)OC(C(C)C)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(COC1=O)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)OCC(C(=O)OC(C(COCC(C)C)(C)C)=O)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04024080
Procedure details


This example shows the lower yields and conversions obtained by the usually prepared tantalum oxide on silica gel catalyst. The catalyst is prepared by the same procedure described in Example 1 except that after treatment in air at 550° C. for 1.5 hours the reactor is cooled and put into service. This material is not steam treated at high temperatures. The catalyst is tested as described in Example 2 in continuous operation for two days. For this period formaldehyde conversion to pivalolactone averages 28 percent with 26 percent going to isobutyroxypivalic anhydride. Isobutyric anhydride yield for the same two days averages 30 percent to pivalolactone and 41 percent to isobutyoxypivalic anhydride.


Name
isobutyroxypivalic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
C=O.[CH3:3][C:4]1([CH3:9])[C:7](=[O:8])[O:6][CH2:5]1.[C:10]([O:15][CH2:16][C:17]([CH3:34])([CH3:33])[C:18]([O:20][C:21](=[O:32])[C:22]([CH3:31])([CH3:30])[CH2:23][O:24][C:25](=O)[CH:26]([CH3:28])[CH3:27])=[O:19])(=O)[CH:11]([CH3:13])[CH3:12]>>[C:18]([O:20][C:21](=[O:32])[CH:22]([CH3:30])[CH3:23])(=[O:19])[CH:17]([CH3:33])[CH3:16].[CH3:3][C:4]1([CH3:9])[C:7](=[O:8])[O:6][CH2:5]1.[CH2:10]([O:15][CH2:16][C:17]([CH3:34])([CH3:33])[C:18]([O:20][C:21](=[O:32])[C:22]([CH3:30])([CH3:31])[CH2:23][O:24][CH2:25][CH:26]([CH3:27])[CH3:28])=[O:19])[CH:11]([CH3:12])[CH3:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(COC1=O)C
|
|
Name
|
isobutyroxypivalic anhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)(=O)OCC(C(=O)OC(C(COC(C(C)C)=O)(C)C)=O)(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst is prepared by the same procedure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 550° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 1.5 hours
|
|
Duration
|
1.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated at high temperatures
|
Outcomes


Product
Details
Reaction Time |
2 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)(=O)OC(C(C)C)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(COC1=O)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)OCC(C(=O)OC(C(COCC(C)C)(C)C)=O)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
